Hexanoic acid, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide
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Overview
Description
Hexanoic acid, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide is a specialized organic compound with a unique structure that combines hexanoic acid with an ethoxy-oxopropyl group and a dimethylhydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide typically involves multiple steps. One common method starts with the preparation of 3-ethoxy-3-oxopropyl acrylate, which can be synthesized through the reaction of ethyl acrylate with ethyl oxalate in the presence of a base . This intermediate is then reacted with hexanoic acid and 2,2-dimethylhydrazine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, hydrazinolysis, and purification through techniques like distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Hexanoic acid, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexanoic acid, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form stable complexes with metal ions, influencing various biochemical processes. Additionally, its ethoxy-oxopropyl group may participate in hydrogen bonding and other interactions that modulate its activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(3-ethoxy-3-oxopropyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate
- Potassium (3-ethoxy-3-oxopropyl)trifluoroborate
- Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate
Uniqueness
Hexanoic acid, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
CAS No. |
96804-51-2 |
---|---|
Molecular Formula |
C13H26N2O3 |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
ethyl 3-[dimethylamino(hexanoyl)amino]propanoate |
InChI |
InChI=1S/C13H26N2O3/c1-5-7-8-9-12(16)15(14(3)4)11-10-13(17)18-6-2/h5-11H2,1-4H3 |
InChI Key |
AGVKSBYAWLCYIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N(CCC(=O)OCC)N(C)C |
Origin of Product |
United States |
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